2-(3-(Benzylsulfonyl)propanamido)thiophene-3-carboxamide
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Overview
Description
2-(3-(Benzylsulfonyl)propanamido)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H16N2O4S2 and its molecular weight is 352.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Research on thiophene derivatives, including compounds structurally related to "2-(3-(Benzylsulfonyl)propanamido)thiophene-3-carboxamide," has focused on their synthesis and the exploration of their chemical reactions. For example, the study of dearomatising cyclisations of thiophenecarboxamides reveals the potential for creating complex molecules through rearrangements, which could be pivotal in developing novel organic compounds with unique properties (Clayden et al., 2004). Additionally, the palladium-catalyzed arylation of thiophenes has been investigated, indicating the utility of such compounds in constructing sulfonic amides and esters, which are valuable in various synthetic applications (Bheeter et al., 2013).
Catalysis and Material Science
In materials science, benzene-sulfonate and -carboxylate copper polymers derived from related structures have demonstrated applications in catalysis, specifically in the oxidation of cyclohexane. This showcases the role of thiophene-derived compounds in enhancing catalytic processes, potentially contributing to more efficient and sustainable chemical reactions (Hazra et al., 2016).
Medicinal Chemistry and Pharmacology
Thiophene derivatives have been extensively studied for their biological activities. For instance, novel substituted thiophene derivatives synthesized from similar core structures have shown promising antiarrhythmic, serotonin antagonist, and antianxiety activities. These findings underscore the potential of thiophene-based compounds in drug development, providing a foundation for further exploration in the treatment of various conditions (Amr et al., 2010).
Polymer Science
Polyamides and poly(amide-imide)s derived from benzophenones, including those with thiophene components, have been synthesized and characterized, revealing their high thermal stability and potential application in the field of high-performance materials. This suggests that thiophene-based compounds could contribute to the development of new materials with desirable thermal and mechanical properties (Saxena et al., 2003).
Mechanism of Action
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Biochemical Analysis
Biochemical Properties
2-(3-(Benzylsulfonyl)propanamido)thiophene-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis. Additionally, it interacts with proteins involved in oxidative stress response, thereby exhibiting antioxidant properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular behaviors such as increased or decreased proliferation, apoptosis, or differentiation. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound can inhibit kinase activity by binding to the active site, preventing substrate phosphorylation. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods. Under certain conditions, it may undergo degradation, leading to a loss of activity. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell signaling, gene expression, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may induce toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity. These findings highlight the importance of dose optimization in the therapeutic application of this compound .
Properties
IUPAC Name |
2-(3-benzylsulfonylpropanoylamino)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c16-14(19)12-6-8-22-15(12)17-13(18)7-9-23(20,21)10-11-4-2-1-3-5-11/h1-6,8H,7,9-10H2,(H2,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFXQTCHOIKZKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.